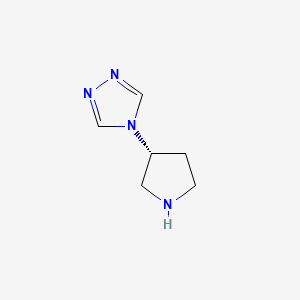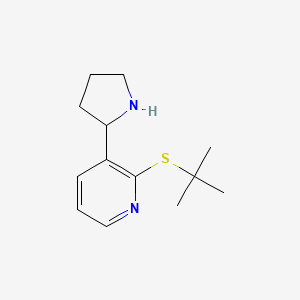
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group and a pyrrolidin-2-yl group
Vorbereitungsmethoden
The synthesis of 2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method involves the reaction of a pyridine derivative with tert-butylthiol and a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-(tert-Butylthio)pyridine: Lacks the pyrrolidin-2-yl group, which may affect its reactivity and biological activity.
3-(pyrrolidin-2-yl)pyridine: Lacks the tert-butylthio group, which may influence its chemical properties and applications.
2-(tert-Butylthio)-3-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a pyrrolidine ring, which may alter its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H20N2S |
|---|---|
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C13H20N2S/c1-13(2,3)16-12-10(6-4-9-15-12)11-7-5-8-14-11/h4,6,9,11,14H,5,7-8H2,1-3H3 |
InChI-Schlüssel |
QEWVZAIVYCKQRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(C=CC=N1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



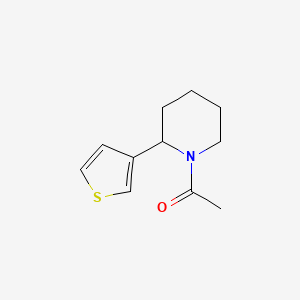
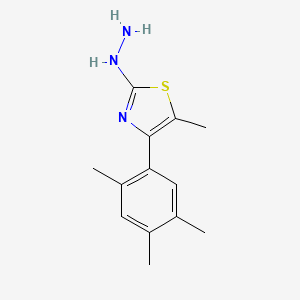
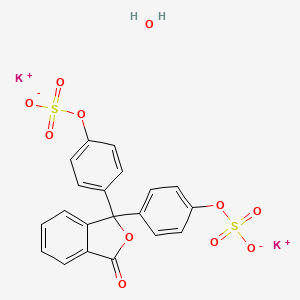

![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)


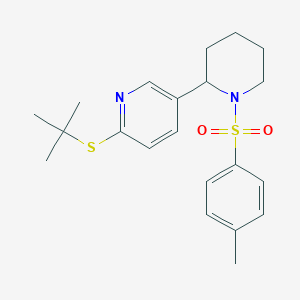
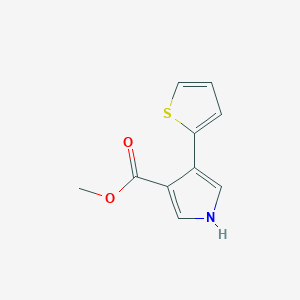
![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
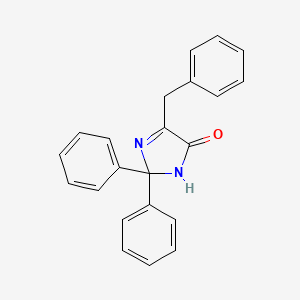
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
